molecular formula C10H11BrO2 B14491889 (4-Methylphenyl)methyl bromoacetate CAS No. 63353-52-6

(4-Methylphenyl)methyl bromoacetate

Cat. No.: B14491889
CAS No.: 63353-52-6
M. Wt: 243.10 g/mol
InChI Key: GRHPBMZPWDJXKQ-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl bromoacetate is an organic compound with the molecular formula C10H11BrO2 It is a bromoacetate ester derivative of toluene, where the methyl group is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylphenyl)methyl bromoacetate can be synthesized through the esterification of (4-methylphenyl)methanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl bromoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (4-methylphenyl)methanol and bromoacetic acid.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide solutions.

    Oxidation: Potassium permanganate in an aqueous medium or chromic acid in acetic acid are commonly used oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products such as (4-methylphenyl)methyl azide, (4-methylphenyl)methyl thiocyanate, or (4-methylphenyl)methyl ether can be formed.

    Hydrolysis: The major products are (4-methylphenyl)methanol and bromoacetic acid.

    Oxidation: The primary product is (4-methylphenyl)acetic acid.

Scientific Research Applications

(4-Methylphenyl)methyl bromoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl bromoacetate primarily involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)methyl chloroacetate: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.

    (4-Methylphenyl)methyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

    (4-Methylphenyl)methyl iodide: Contains an iodine atom, which is a better leaving group than bromine, leading to higher reactivity in substitution reactions.

Uniqueness

(4-Methylphenyl)methyl bromoacetate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of products under various reaction conditions.

Properties

CAS No.

63353-52-6

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(4-methylphenyl)methyl 2-bromoacetate

InChI

InChI=1S/C10H11BrO2/c1-8-2-4-9(5-3-8)7-13-10(12)6-11/h2-5H,6-7H2,1H3

InChI Key

GRHPBMZPWDJXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)CBr

Origin of Product

United States

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